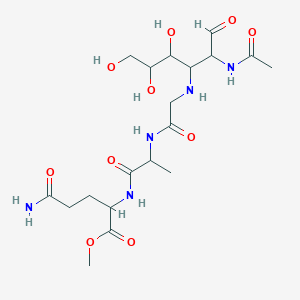
Adggagm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the use of immobilized Escherichia coli expressing amino acid ester acyltransferase, which facilitates the production of the compound through biotechnological methods . The reaction conditions often include maintaining a temperature range of 20–35°C and a pH range of 8.0–9.0 for optimal enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous production strategies. Immobilized cells are often used to enhance the stability and efficiency of the production process. Calcium alginate beads are commonly employed as the entrapment carrier for the immobilized cells, which helps maintain the desired reaction conditions and improve the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of pharmaceuticals and other biotechnological products.
Mécanisme D'action
The mechanism of action of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in enhancing protein synthesis and cellular energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester include:
L-glutamine methyl ester: A simpler ester derivative of glutamine with similar biochemical properties.
N-acetylglucosamine derivatives: Compounds with structural similarities in the glucosamine moiety.
Uniqueness
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
107910-44-1 |
|---|---|
Formule moléculaire |
C19H33N5O10 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32) |
Clé InChI |
XHVUPHDJHYAXBN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Synonymes |
ADGGAGM N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















